molecular formula C16H27NO3 B14319963 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- CAS No. 109632-10-2

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-

Cat. No.: B14319963
CAS No.: 109632-10-2
M. Wt: 281.39 g/mol
InChI Key: VDUCSSAVCWUDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- is a complex organic compound with a unique structure that includes a propanol backbone, a tert-butylamino group, and a methoxyethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- typically involves multiple steps. One common method includes the reaction of 2-propanol with tert-butylamine and 4-(2-methoxyethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- involves its interaction with specific molecular targets. The amino and phenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-[4-(1,1-dimethylethyl)phenoxy]-2-methyl-: This compound has a similar structure but with a methyl group instead of a methoxyethyl group.

    2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: This compound has a naphthalenyloxy group instead of a methoxyethylphenoxy group.

Uniqueness

The uniqueness of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

109632-10-2

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

1-(tert-butylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C16H27NO3/c1-16(2,3)17-11-14(18)12-20-15-7-5-13(6-8-15)9-10-19-4/h5-8,14,17-18H,9-12H2,1-4H3

InChI Key

VDUCSSAVCWUDKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)CCOC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.